![molecular formula C17H19ClN2O2S2 B2971731 N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 378757-02-9](/img/structure/B2971731.png)
N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has a double bond between the sulfur atom and one of the carbon atoms in the ring, an amide group attached to the ring, and a tert-butyl group attached to the nitrogen atom.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The double bond in the thiazolidine ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .Scientific Research Applications
Catalyst-Free Decarboxylative Cross-Coupling
This compound has been used in the synthesis of CF3-containing amino acids through visible light promoted decarboxylative cross-coupling of a redox-active ester with tert-butyl 2-(trifluoromethyl)acrylate . The reaction was driven by the photochemical activity of electron donor–acceptor (EDA) complexes .
Inhibitor of SARS-CoV 3CL Protease
The compound has been identified as a potent noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This discovery was made through a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series .
Synthesis of Temperature Sensitive Hydrogels
The compound has been used in the synthesis of novel temperature sensitive hydrogels . N-tert-butylacrylamide (NtBA) and acrylamide (AAm) were used as the comonomers and polymerized by free-radical crosslinking copolymerization .
Future Directions
properties
IUPAC Name |
N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-17(2,3)19-14(21)8-9-20-15(22)13(24-16(20)23)10-11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCGOFMXJNGYPI-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
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